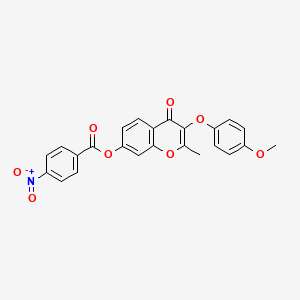

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

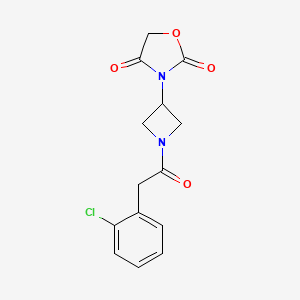

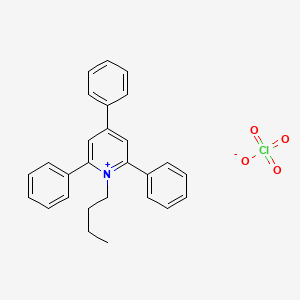

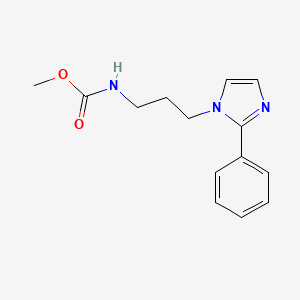

The compound “3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate” is a complex organic molecule. It contains several functional groups including a methoxy group, a chromenone group, and a nitrobenzoate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The methoxy, chromenone, and nitrobenzoate groups would all contribute to the overall structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the methoxy group might increase its solubility in organic solvents .Scientific Research Applications

Antimicrobial Activity

Compounds with similar structural motifs, particularly those involving methoxyphenol groups, have been synthesized and evaluated for their antimicrobial properties. For instance, imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against both bacterial and fungal species, highlighting the potential of methoxyphenol derivatives in developing new antimicrobial agents (H. M. Vinusha et al., 2015).

Organic Synthesis and Material Science

The development of methods for synthesizing derivatives of methoxyphenol compounds, such as 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole, showcases the versatility of these compounds in organic synthesis (D. Lomov, 2019). Such methodologies could potentially be applied to or adapted for the synthesis of "3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate," expanding its application in medicinal chemistry and material science.

Radical Scavenging Activity

The effect of donor and acceptor groups on the radical scavenging activity of phenol derivatives, including methoxyphenols, has been investigated to understand their antioxidant properties. Such studies indicate the importance of structural modifications in enhancing the antioxidant capacity, which could be relevant for designing new antioxidants based on the chemical structure of interest (A. Al‐Sehemi & A. Irfan, 2017).

Photostabilization and Photodegradation

Research on phenolic-type stabilizers, including methoxyphenols, has explored their roles as both generators and quenchers of singlet molecular oxygen, offering insights into their applications in photostabilization and protection of materials against photodegradation (A. Soltermann et al., 1995). This suggests potential applications of "3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate" in developing new photoprotective agents.

Atmospheric Chemistry

The atmospheric reactivity of methoxyphenols, such as guaiacol (2-methoxyphenol), with hydroxyl radicals leading to the formation of secondary organic aerosol (SOA) and gas-phase oxidation products, highlights the environmental implications of methoxyphenols. Understanding these reactions can inform studies on air quality and the role of plant-derived compounds in atmospheric chemistry (Amélie Lauraguais et al., 2014).

Mechanism of Action

properties

IUPAC Name |

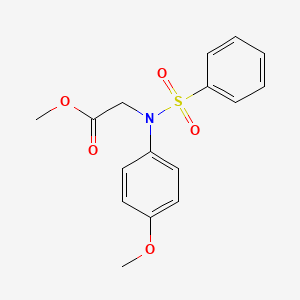

[3-(4-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO8/c1-14-23(32-18-9-7-17(30-2)8-10-18)22(26)20-12-11-19(13-21(20)31-14)33-24(27)15-3-5-16(6-4-15)25(28)29/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCLVYAAWVVPGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 4-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2575884.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)